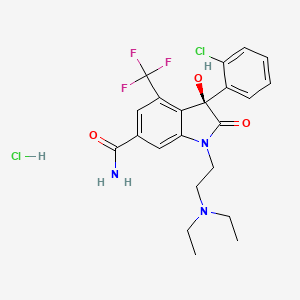
Aglicona de espinósido A
Descripción general
Descripción
La Espinosina A aglicona es un compuesto de origen natural que pertenece a la familia de insecticidas espinósidos. Estos compuestos se producen mediante la fermentación de la bacteria Saccharopolyspora spinosa. La Espinosina A aglicona es una macrólida tetracíclica derivada de poliquétidos que exhibe una potente actividad insecticida contra una amplia gama de plagas. Es un componente clave del insecticida comercial Spinosad, que se utiliza ampliamente en la agricultura y la horticultura debido a su eficacia y bajo impacto ambiental .
Aplicaciones Científicas De Investigación
La Espinosina A aglicona tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar la biosíntesis de poliquétidos y las reacciones enzimáticas.
Biología: Los investigadores la utilizan para investigar los mecanismos de actividad insecticida y resistencia.
Medicina: La Espinosina A aglicona y sus análogos se exploran por sus potenciales aplicaciones terapéuticas, incluyendo propiedades antiparasitarias y antimicrobianas.
Industria: Se utiliza en el desarrollo de insecticidas ecológicos para programas de manejo integrado de plagas
Mecanismo De Acción
El mecanismo de acción de la Espinosina A aglicona implica la interrupción de los receptores nicotínicos de acetilcolina en los insectos. Esta interrupción conduce a la sobreestimulación del sistema nervioso, causando parálisis y muerte de las plagas objetivo . El compuesto exhibe una alta selectividad hacia los insectos, con un impacto mínimo en los organismos no objetivo, incluidos los mamíferos y los insectos beneficiosos .
Análisis Bioquímico
Biochemical Properties
Spinosyn A aglycone plays a crucial role in biochemical reactions, particularly in its interaction with nicotinic acetylcholine receptors. It acts as an allosteric modulator, binding to these receptors and causing prolonged activation, which leads to the disruption of normal neural transmission in insects . The compound interacts with various enzymes and proteins, including polyketide synthases and glycosyltransferases, which are involved in its biosynthesis . These interactions are essential for the formation of the aglycone structure and its subsequent modifications.
Cellular Effects
Spinosyn A aglycone exerts significant effects on various types of cells and cellular processes. In insect cells, it disrupts neural transmission by binding to nicotinic acetylcholine receptors, leading to paralysis and death . This compound also influences cell signaling pathways, particularly those involved in neurotransmission. Additionally, spinosyn A aglycone can affect gene expression and cellular metabolism by altering the activity of key enzymes and transcription factors . These effects are primarily observed in target insect species, with minimal impact on non-target organisms.
Molecular Mechanism
The molecular mechanism of action of spinosyn A aglycone involves its binding to nicotinic acetylcholine receptors in the nervous system of insects . This binding causes prolonged activation of the receptors, leading to continuous neural firing and eventual paralysis. At the molecular level, spinosyn A aglycone interacts with specific amino acid residues within the receptor, stabilizing its active conformation . This interaction is highly specific, contributing to the compound’s selectivity for insect targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of spinosyn A aglycone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that spinosyn A aglycone can have persistent effects on cellular function, particularly in insect cells. These effects include sustained disruption of neural transmission and prolonged paralysis . The compound’s stability and efficacy can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of spinosyn A aglycone vary with different dosages in animal models. In insects, low doses of the compound can cause mild neural disruption, while higher doses lead to rapid paralysis and death . Threshold effects have been observed, with a clear dose-response relationship. At high doses, spinosyn A aglycone can exhibit toxic effects, including severe neural damage and mortality . These findings highlight the importance of precise dosage control in applications involving this compound.
Metabolic Pathways
Spinosyn A aglycone is involved in several metabolic pathways, primarily related to its biosynthesis and degradation. The compound is synthesized through the polyketide pathway, involving the action of polyketide synthases and other enzymes . During its biosynthesis, spinosyn A aglycone undergoes various modifications, including glycosylation and methylation . These modifications are crucial for the compound’s biological activity and stability. Additionally, spinosyn A aglycone can be metabolized by specific enzymes in insect cells, leading to its degradation and elimination .
Transport and Distribution
Within cells and tissues, spinosyn A aglycone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, spinosyn A aglycone can accumulate in specific compartments, such as the cytoplasm and the nervous system . This localization is essential for its insecticidal activity, as it allows the compound to reach its target receptors and exert its effects.
Subcellular Localization
The subcellular localization of spinosyn A aglycone is primarily within the nervous system of insects. The compound targets nicotinic acetylcholine receptors located on the cell membranes of neurons . This specific localization is facilitated by targeting signals and post-translational modifications that direct spinosyn A aglycone to its site of action . The compound’s activity and function are closely linked to its precise localization within the nervous system, which is critical for its insecticidal properties.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de Espinosina A aglicona implica una compleja vía biosintética. La biosíntesis comienza con la formación de una cadena lineal de poliquétido mediante sintasas de poliquétidos (SpnA-E). Esta cadena experimenta una serie de reacciones enzimáticas, incluyendo reacciones de tipo Diels-Alder y Rauhut-Currier, para formar la estructura de lactona tetracíclica de la aglicona . La aglicona se glicosila posteriormente con ramnosa y forosamina para producir la estructura final de la espinósida .
Métodos de producción industrial
La producción industrial de Espinosina A aglicona se logra mediante la fermentación de Saccharopolyspora spinosa. El proceso de fermentación se optimiza para maximizar el rendimiento de los compuestos espinósidos deseados. Se han empleado técnicas de ingeniería genética para mejorar la producción de Espinosina A aglicona manipulando la expresión de genes biosintéticos clave . Este enfoque ha llevado a mejoras significativas en el rendimiento y la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
La Espinosina A aglicona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para la modificación y funcionalización del compuesto para mejorar sus propiedades insecticidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones químicas de la Espinosina A aglicona incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles .
Productos principales
Los principales productos formados a partir de las reacciones químicas de la Espinosina A aglicona incluyen varios análogos de espinósidos con grupos funcionales modificados. Estos análogos exhiben diferentes niveles de actividad insecticida y se utilizan para atacar plagas específicas .
Comparación Con Compuestos Similares
La Espinosina A aglicona es única entre los insecticidas debido a su origen natural, estructura compleja y modo de acción específico. Los compuestos similares de la familia de los espinósidos incluyen:
Espinosina D: Un compuesto estrechamente relacionado con una estructura y actividad insecticida similares.
Espinosina E: Un derivado con una estructura desmetilaada.
Espinosina F: Otro derivado con un patrón de desmetilación diferente
Estos compuestos comparten la estructura de macrólida tetracíclica central, pero difieren en sus grupos funcionales y propiedades insecticidas.
Propiedades
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h7-8,11,13-20,22,25-26H,3-6,9-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHUILSVOGYVDG-MRAVEKNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



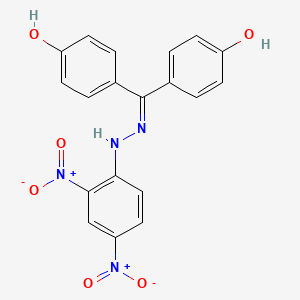

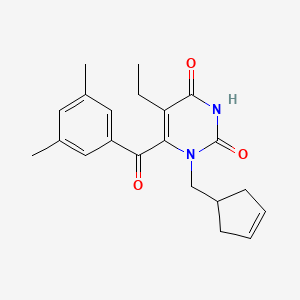
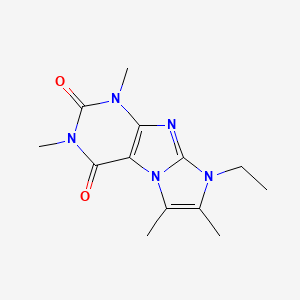
![3-(2-Hydroxy-ethoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B1680997.png)

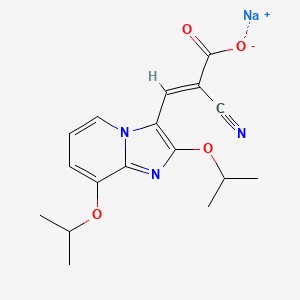
![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)
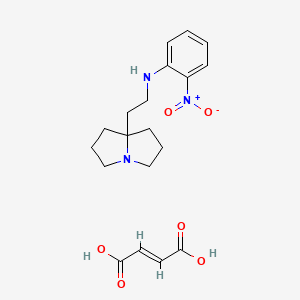
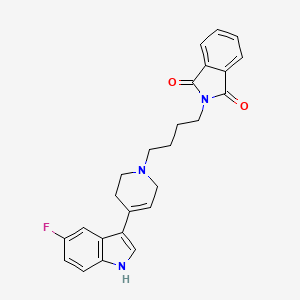
![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)
